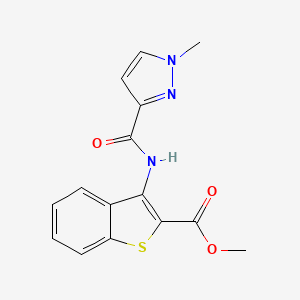![molecular formula C18H15N5O B6530353 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-31-9](/img/structure/B6530353.png)
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide (NBD-MPC) is a small molecule compound that has been used in a variety of scientific research applications. It is a member of the pyrazole family of compounds, which are characterized by their aromatic and heterocyclic properties. NBD-MPC is a versatile compound that can be used in a variety of biochemical and physiological studies.
作用机制
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide acts as an agonist of the GABA-A receptor, which is a type of neurotransmitter receptor found in the central nervous system. When this compound binds to the GABA-A receptor, it activates the receptor, resulting in the inhibition of neurotransmitter release. This inhibition of neurotransmitter release results in the decreased activity of neurons in the central nervous system, which can lead to sedation and other effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of neurons in the central nervous system, resulting in sedation and other effects. It has also been shown to decrease the activity of enzymes involved in the metabolism of drugs, resulting in an increased duration of action of drugs. Additionally, this compound has been shown to decrease the activity of enzymes involved in the synthesis of hormones, resulting in a decrease in hormone levels.
实验室实验的优点和局限性
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is a small molecule, which makes it easier to synthesize and use in experiments. Additionally, this compound is relatively stable, making it suitable for long-term storage and use in experiments. However, this compound has some limitations for use in experiments. For example, this compound is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, this compound is not very permeable, which can make it difficult to use in experiments that require the compound to cross cell membranes.
未来方向
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide has a wide range of potential applications in scientific research. One potential future direction is to use this compound as a tool to study the effects of drugs on the central nervous system. Additionally, this compound could be used to study the effects of hormones and other signaling molecules on various cell types. This compound could also be used to study the effects of oxidative stress on cells, as well as to study the effects of environmental toxins on cells. Finally, this compound could be used to develop new drugs and drug delivery systems.
合成方法
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide can be synthesized from the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid and 2-(1H-1,3-benzodiazol-2-yl)phenylhydrazine. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of this compound.
科学研究应用
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide has been used in a variety of scientific research applications. It has been used as a tool to study the effects of drugs on the central nervous system, as well as to study the effects of hormones and other signaling molecules on various cell types. This compound has also been used to study the effects of oxidative stress on cells, as well as to study the effects of environmental toxins on cells.
属性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-23-11-10-16(22-23)18(24)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-11H,1H3,(H,19,20)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQGQUQEEFENML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530270.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530274.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530289.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530295.png)
![N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530297.png)
![methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530300.png)
![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6530309.png)

![1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530335.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530339.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530341.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530368.png)